![molecular formula C24H26N4O2S B2473733 2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)butanamide CAS No. 1023533-19-8](/img/structure/B2473733.png)

2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

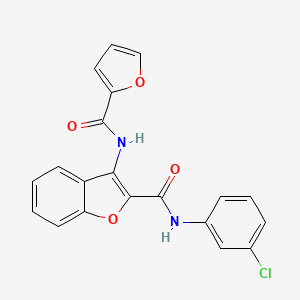

Descripción

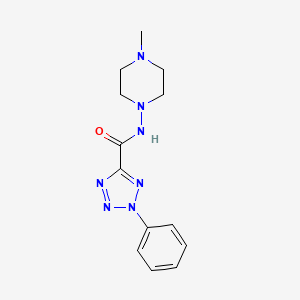

The compound “2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)butanamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

The compound was synthesized as part of a novel design approach for cancer drug development by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

The molecular formula of the compound is C22H19F3N4O2S . The average mass is 460.472 Da and the mono-isotopic mass is 460.118073 Da .Chemical Reactions Analysis

The compound is a part of the phosphoinositide 3-kinase (PI3K) pathway which is aberrantly activated in many disease states, including tumor cells, either by growth factor receptor tyrosine kinases or by the genetic mutation and amplification of key pathway components .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and their analogs, including benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, through a process involving copper-catalyzed C–N coupling and cyclization demonstrates the interest in this class of compounds for their structural and pharmacological potential (P. Dao et al., 2017).

- Research on the reactions of 2-aminothiobenzamide with isocyanates has led to the synthesis of novel structures such as 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, further highlighting the synthetic versatility and the potential for developing new compounds within this framework (C. Shiau et al., 1989).

Potential Therapeutic Applications

- A series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives were investigated as potent and selective alpha 1-adrenoceptor antagonists, suggesting applications in hypertension and other cardiovascular conditions (J. Chern et al., 1993).

- Development of novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents indicates the potential for creating new therapeutic agents for allergic conditions based on quinazoline derivatives (V. Alagarsamy, P. Parthiban, 2013).

Mecanismo De Acción

Target of Action

The primary target of GNF-Pf-2852 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), predicted to encode a member of the major facilitator superfamily (MFS) . This transporter is involved in the transport of various substrates across the cell membrane, playing a crucial role in cellular homeostasis .

Mode of Action

GNF-Pf-2852 interacts with its target, pfmfr3, in a way that affects the transporter’s function . This suggests that GNF-Pf-2852 may modulate the transporter’s activity, altering the cellular uptake or efflux of these compounds .

Biochemical Pathways

The action of GNF-Pf-2852 affects the mitochondrial transport pathway . The compound’s interaction with pfmfr3, which localizes to the parasite mitochondrion, suggests a role in modulating mitochondrial transport . This could have downstream effects on various mitochondrial processes, including energy production and apoptosis .

Pharmacokinetics

The compound’s interaction with a cellular transporter suggests it is likely to be absorbed into cells and distributed within the cellular environment . The metabolism and excretion of GNF-Pf-2852 would depend on various factors, including its chemical structure and the specific characteristics of the organism in which it is present.

Result of Action

The molecular and cellular effects of GNF-Pf-2852’s action involve changes in the sensitivity of cells to certain antimalarial compounds . By interacting with pfmfr3, GNF-Pf-2852 appears to modulate the cellular uptake or efflux of these compounds, potentially altering their effectiveness .

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-16-10-8-9-15(4)13-16)31-24-26-18-12-7-6-11-17(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKXGTQSAFKPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)

![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)

![ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2473662.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)

![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)